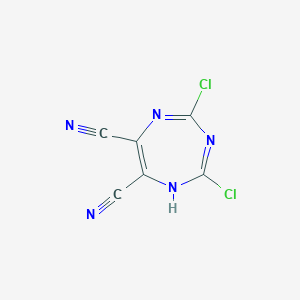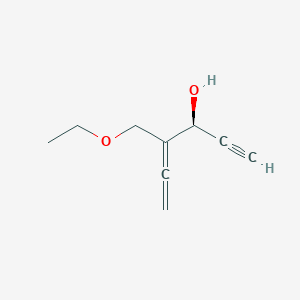![molecular formula C7H6O3S B14226733 2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde CAS No. 798550-58-0](/img/structure/B14226733.png)
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a dioxine ring
Vorbereitungsmethoden
The synthesis of 2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Analyse Chemischer Reaktionen
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene and dioxine rings can participate in π-π interactions and hydrogen bonding. These interactions can affect various molecular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde can be compared with other similar compounds such as:
3,4-Ethylenedioxythiophene (EDOT): Known for its use in conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Another compound with a similar fused ring system but different functional groups.
2-Chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Used in various organic synthesis applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity .
Eigenschaften
CAS-Nummer |
798550-58-0 |
|---|---|
Molekularformel |
C7H6O3S |
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
2,3-dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde |
InChI |
InChI=1S/C7H6O3S/c8-4-5-3-6-7(11-5)10-2-1-9-6/h3-4H,1-2H2 |
InChI-Schlüssel |
WLUDSGLZUQIJKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)

![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)


![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)




![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)



